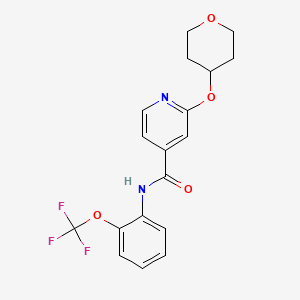

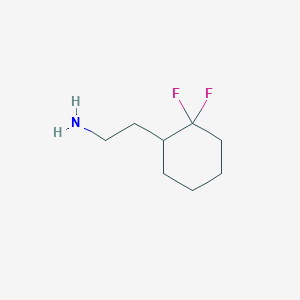

![molecular formula C22H21ClN2O3S B2669253 [3-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1H-pyrrol-1-yl)phenyl](1-pyrrolidinyl)methanone CAS No. 339101-88-1](/img/structure/B2669253.png)

[3-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1H-pyrrol-1-yl)phenyl](1-pyrrolidinyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1H-pyrrol-1-yl)phenylmethanone” is a chemical compound with a complex structure . It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the related compound pyrrolidine . The compound also includes a sulfonyl functional group, which is a sulfur atom bonded to two oxygen atoms .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a pyrrole ring, a sulfonyl group, and a phenyl group . The exact 3D structure can be determined using techniques like X-ray crystallography, but such data is not available in the current resources .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reaction conditions and the other reactants involved. Given the functional groups present in the molecule, it could potentially undergo a variety of reactions, such as nucleophilic substitutions or electrophilic aromatic substitutions .Applications De Recherche Scientifique

Synthesis and Biological Activities

- A study by Wang et al. (2015) discussed the synthesis and biological activities of novel N-phenylpyrazolyl aryl methanones derivatives containing arylthio/sulfinyl/sulfonyl groups. One of the compounds, containing an arylsulfonyl moiety, exhibited favorable herbicidal and insecticidal activities, suggesting potential agricultural applications for similar compounds (Wang et al., 2015).

Photochemically Induced Radical Alkenylation

- Amaoka et al. (2014) developed a method for the direct alkenylation of C(sp3)–H bonds using benzophenone and 1,2-bis(phenylsulfonyl)ethylene under photo-irradiation conditions. This approach enables the substitution of heteroatom-substituted methine, methylene, and aliphatic C(sp3)–H bonds by (E)-sulfonylalkene units in a chemoselective manner, demonstrating a pathway for the structural modification of compounds for pharmaceutical applications (Amaoka et al., 2014).

Isomorphism and Disorder

- Research by Swamy et al. (2013) on isomorphous structures related to methyl- and chloro-substituted small heterocyclic analogues showed that these structures obey the chlorine-methyl (Cl-Me) exchange rule, providing insights into the crystallography and molecular design principles that could be relevant for designing compounds with specific structural requirements (Swamy et al., 2013).

Molecular Docking and Antimicrobial Activity

- A study by Sivakumar et al. (2021) focused on the molecular structure, spectroscopic, quantum chemical, topological, molecular docking, and antimicrobial activity of a similar compound. The research demonstrated antibacterial and antifungal effects, suggesting potential applications in the development of new antimicrobial agents (Sivakumar et al., 2021).

These studies provide a glimpse into the types of scientific research and potential applications that related compounds to "3-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1H-pyrrol-1-yl)phenylmethanone" might have, including agricultural, pharmaceutical, and antimicrobial uses. For more specific applications and detailed research on the exact compound, targeted synthetic and application-oriented studies would be necessary.

Safety and Hazards

Propriétés

IUPAC Name |

[3-[(4-chlorophenyl)sulfonylmethyl]-4-pyrrol-1-ylphenyl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O3S/c23-19-6-8-20(9-7-19)29(27,28)16-18-15-17(22(26)25-13-3-4-14-25)5-10-21(18)24-11-1-2-12-24/h1-2,5-12,15H,3-4,13-14,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHRMYXBXJLKCBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC(=C(C=C2)N3C=CC=C3)CS(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

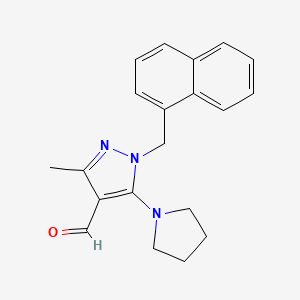

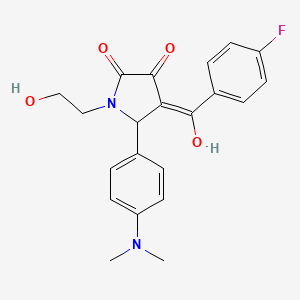

![[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methanamine hydrochloride](/img/structure/B2669175.png)

![3-allyl-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2669176.png)

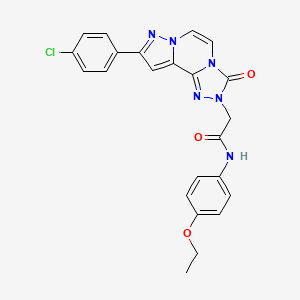

![N-(3-chlorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2669179.png)

![2-[2-(Cyclopentylsulfanyl)pyrimidin-5-yl]ethan-1-amine](/img/structure/B2669180.png)

![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2669183.png)

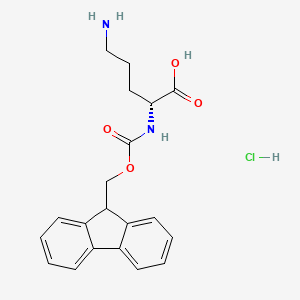

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(5-methylthiophen-2-yl)formamido]acetate](/img/structure/B2669184.png)

![(7-Methylpyrrolo[2,3-d]pyrimidin-5-yl)methanamine HCl](/img/structure/B2669185.png)